N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Chemical Structure and Properties The compound N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS No. 1040632-67-4) is a heterocyclic molecule with a molecular formula of C₂₅H₂₅N₃O₂S₂ and a molecular weight of 463.614 g/mol. It features a thieno[3,2-d]pyrimidinone core substituted with a phenyl group at position 7, a methyl group at position 3, and a sulfanyl-linked acetamide moiety at position 2.
Key identifiers include:
- InChIKey: CEJMLZXRLMYNCZ-UHFFFAOYSA-N
- Registry codes: ZINC16844946, AKOS001986304, MolPort-007-812-695
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-3-4-8-17-11-13-19(14-12-17)26-21(29)16-32-25-27-22-20(18-9-6-5-7-10-18)15-31-23(22)24(30)28(25)2/h5-7,9-15H,3-4,8,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJMLZXRLMYNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with notable potential in biological applications. Its chemical structure combines elements of thienopyrimidine and acetamide, which may contribute to its biological activity. The molecular formula is with a molecular weight of 463.6 g/mol .
Biological Activity
The biological activity of this compound can be assessed through various mechanisms, including enzyme inhibition and receptor interactions. Here are key findings:
-
Enzyme Inhibition :
- The compound is hypothesized to interact with various enzymes, potentially acting as an inhibitor. Similar compounds in the thieno[3,2-d]pyrimidine class have shown inhibitory effects on cholinesterases and cyclooxygenases .
- Docking studies suggest that structural modifications influence binding affinity to target enzymes, which can lead to varying degrees of inhibition .
- Antioxidant Potential :
-
Anticancer Activity :
- Research has indicated that compounds with similar structures have shown promise in anticancer applications. For instance, dual inhibitors targeting multiple pathways in cancer cells have been identified within the thienopyrimidine family . This suggests that the compound may possess anticancer properties worth exploring.
The mechanism of action for this compound likely involves:
- Binding to Enzymatic Targets : The compound's structure allows it to bind effectively to specific enzymes or receptors, potentially inhibiting their activity.
- Modulation of Signaling Pathways : By interacting with key proteins in biological pathways, it may alter cellular responses related to growth and apoptosis .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The thieno[3,2-d]pyrimidinone core distinguishes this compound from other pyrimidine derivatives. For example:
- Pyrrolo[2,3-d]pyrimidines (e.g., compounds in ) replace the thiophene ring with a pyrrole, altering electronic properties and hydrogen-bonding capacity .
- Tetrahydropyrimidin-1(2H)-yl derivatives () feature saturated pyrimidine rings, reducing aromaticity and rigidity compared to the fully aromatic thieno-pyrimidinone system .
Functional Group Variations
Substituent Effects on Bioactivity
The 4-butylphenyl group in the target compound increases steric bulk compared to smaller substituents (e.g., methyl or cyclopentyl groups in ), which may affect binding pocket compatibility in enzyme targets .
Pharmacological and Physicochemical Data
Comparative Physicochemical Properties
Hypothetical Pharmacokinetic Profiles
Research Findings and Limitations
- Biological Activity: While direct studies on the target compound are scarce, analogs with thieno-pyrimidinone cores have demonstrated kinase inhibitory activity (e.g., EGFR, VEGFR) due to ATP-binding site interactions. The 7-phenyl and 3-methyl groups may stabilize hydrophobic interactions .
- Synthetic Challenges : The sulfanyl-acetamide linkage (vs. ether or amine bonds in –3) introduces synthetic complexity, requiring precise control of reaction conditions (e.g., thiol-disulfide exchange) .
- Gaps in Data: No head-to-head comparative studies with pyrrolo-pyrimidines or tetrahydropyrimidinyl analogs are documented. Further in vitro assays are needed to validate potency and selectivity.
Notes
Structural Uniqueness: The thieno-pyrimidinone scaffold is understudied compared to pyrrolo-pyrimidines, warranting exploration in drug discovery pipelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
